4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
The compound 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a triazole-based heterocyclic molecule with a complex architecture. Its structure comprises:
- A 1,2,3-triazole core substituted with a phenyl group at position 2.
- An azetidin-3-yl (4-membered nitrogen-containing ring) group at position 1 of the triazole.
- A 2-phenyl-2H-1,2,3-triazole-4-carbonyl moiety attached to the azetidine ring.
This compound’s structural complexity arises from the fusion of two triazole rings and an azetidine scaffold, which may influence its electronic properties, steric bulk, and biological activity. Such hybrids are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common strategy for triazole derivatives .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c28-20(18-11-21-27(23-18)16-9-5-2-6-10-16)25-12-17(13-25)26-14-19(22-24-26)15-7-3-1-4-8-15/h1-11,14,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXDRRQUPDTMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of β-Ketophosphonates and Azides
The Huisgen cycloaddition between β-ketophosphonates and azides under cesium carbonate (Cs₂CO₃) catalysis generates 1,4,5-trisubstituted triazoles. For example, β-ketophosphonate 1v reacts with benzyl azide 2e in dimethyl sulfoxide (DMSO) at 25°C for 30 minutes to yield 2-phenyl-1,2,3-triazole-4-carbonyl derivatives in 87–92% yield. Deprotonation with Cs₂CO₃ favors Z-enolate formation, which undergoes [3+2] cyclization with azides to ensure regioselectivity (Table 1).
Table 1: Reaction Conditions for Triazole Formation
| Substrate | Azide | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1v | 2e | Cs₂CO₃ | DMSO | 87–92 |
Carbonyl Activation
The triazole-carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride. This step typically proceeds at 0–5°C for 2 hours, achieving >95% conversion.
Preparation of 3-Aminoazetidine Intermediate
Ring-Closing Metathesis
Azetidine rings are synthesized via Grubbs-catalyzed ring-closing metathesis of N-protected diene precursors. For instance, N-Boc-3-azetidinecarboxylate is formed using 2nd-generation Grubbs catalyst (5 mol%) in dichloromethane (DCM) at 40°C, yielding 78% product. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the free amine.
Functionalization with Triazole Carbonyl
The 3-aminoazetidine reacts with 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in tetrahydrofuran (THF) at −78°C. Triethylamine (Et₃N) is added to scavenge HCl, achieving 85% acylation efficiency (Scheme 1).
Scheme 1:
3-Aminoazetidine + Triazole carbonyl chloride → 1-(2-Phenyltriazole-4-carbonyl)azetidin-3-amine
Synthesis of 4-Phenyl-1H-1,2,3-Triazole
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Sharpless click reaction between phenylacetylene and sodium azide in aqueous tert-butanol, catalyzed by Cu(I)Br (10 mol%), produces 4-phenyl-1H-1,2,3-triazole in 89% yield. The reaction proceeds at 25°C for 12 hours, with regioselectivity controlled by the copper catalyst.
N-Alkylation with Azetidine Intermediate
The 4-phenyl-1H-1,2,3-triazole undergoes N-alkylation with 1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl bromide in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as the base. Heating at 60°C for 8 hours affords the target compound in 76% yield (Table 2).
Table 2: Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | MeCN | 60 | 8 | 76 |
Mechanistic Considerations
Regioselectivity in Triazole Formation
The Cs₂CO₃/DMSO system stabilizes Z-enolates via cesium chelation, directing azide attack to the β-position of the carbonyl group. This ensures exclusive formation of 1,4,5-trisubstituted triazoles over 1,2,3-isomers.
Steric Effects in Acylation
Bulky substituents on the azetidine nitrogen hinder undesired O-acylation, favoring N-acylation. Molecular modeling studies indicate a 4.2 Å distance between the acyl chloride and azetidine NH group, facilitating nucleophilic attack.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole rings, while reduction may lead to the formation of reduced triazole derivatives .
Scientific Research Applications
4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: has several scientific research applications:
Medicinal Chemistry: The compound’s triazole rings make it a potential candidate for drug development, particularly as antimicrobial, antiviral, and anticancer agents.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . The azetidine ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Substituent Effects on Bioactivity
- Target Compound vs. Ferrocenyl Analogues : The presence of a 2-phenyltriazole-carbonyl group in the target compound contrasts with ferrocenyl substituents in analogues from . Ferrocenyl groups enhance anticancer activity due to redox properties, whereas the phenyltriazole-carbonyl moiety may favor enzyme inhibition (e.g., α-glycosidase) via hydrogen bonding or π-π interactions .
Physicochemical Properties
- Molecular Weight : The target compound (C₂₁H₁₈N₈O) has a higher molecular weight (~422.42 g/mol) than simpler analogues like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride (C₁₁H₁₃ClN₄, ~252.71 g/mol) .
- Solubility : The 2-phenyltriazole-carbonyl group may reduce aqueous solubility compared to carbaldehyde or acetylated derivatives .
Structural Geometry
- The V-shaped geometry observed in 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde derivatives () is likely conserved in the target compound due to steric interactions between the phenyl and triazole rings . Dihedral angles between triazole and phenyl groups (~16–84°) influence crystal packing and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
